molecular formula C15H19BrN2O3S B6988725 N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-yne-1-sulfonamide

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-yne-1-sulfonamide

Cat. No.: B6988725
M. Wt: 387.3 g/mol
InChI Key: FXFGVIWTLBBDOD-UHFFFAOYSA-N
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Description

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-yne-1-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research

Properties

IUPAC Name

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-yne-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3S/c1-2-3-4-11-22(19,20)17-15-12-13(5-6-14(15)16)18-7-9-21-10-8-18/h1,5-6,12,17H,3-4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFGVIWTLBBDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCS(=O)(=O)NC1=C(C=CC(=C1)N2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-yne-1-sulfonamide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common synthetic route includes the following steps:

    Morpholine Addition: The attachment of the morpholine ring to the phenyl ring.

    Sulfonamide Formation:

    Alkyne Addition: The final step involves the addition of the pent-4-yne group to complete the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-yne-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne and sulfonamide groups.

    Coupling Reactions: The alkyne group can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium or copper are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-yne-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-yne-1-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group are key to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-5-morpholin-4-ylphenyl)pent-4-yne-1-sulfonamide: shares similarities with other sulfonamide derivatives and brominated phenyl compounds.

    This compound: is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

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